molecular formula C31H50O3 B607120 Dimethandrolone Undecanoate CAS No. 366472-45-9

Dimethandrolone Undecanoate

货号: B607120
CAS 编号: 366472-45-9
分子量: 470.7 g/mol
InChI 键: FVICENFBEMJOCE-RTFNQGFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

十一酸二甲雄酮酯,也称为其开发代号 CDB-4521,是一种实验性雄激素和合成代谢类固醇。它也是一种正在开发中作为潜在男性避孕药的孕激素药物。该化合物通过口服或肌内注射给药。十一酸二甲雄酮酯是二甲雄酮的前药,这意味着它在体内转化为其活性形式 .

准备方法

合成路线和反应条件: 十一酸二甲雄酮酯的合成涉及将二甲雄酮与十一烷酸酯化。该反应通常需要催化剂,并在受控的温度和压力条件下进行,以确保酯键的形成。

工业生产方法: 在工业环境中,十一酸二甲雄酮酯的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备,以保持最终产品的质量和一致性。反应条件已优化,以最大限度地提高产量并最小化杂质 .

化学反应分析

Hydrolysis of DMAU to Dimethandrolone (DMA)

DMAU is a 17β-undecanoate ester prodrug that undergoes hydrolysis to release its active metabolite, dimethandrolone (DMA). This reaction occurs in vivo but exhibits low efficiency due to steric hindrance from the C7α and C11β methyl groups in DMAU, which slow enzymatic cleavage compared to other testosterone esters like testosterone undecanoate .

Key Findings:

  • Conversion Efficiency :
    • Oral administration of DMAU (powder formulation) results in only 2–3% hydrolysis to DMA due to poor intestinal absorption and first-pass metabolism .
    • Formulation improvements (e.g., castor oil/benzyl benzoate or self-emulsifying drug delivery systems) enhance bioavailability but still yield limited DMA release .

Reaction Pathway:

DMAUEsterasesDMA+Undecanoic Acid\text{DMAU}\xrightarrow{\text{Esterases}}\text{DMA}+\text{Undecanoic Acid}

Phase I Metabolism of DMA

DMA undergoes oxidative transformations mediated by hepatic enzymes, though its resistance to aromatization and 5α-reduction distinguishes it from endogenous androgens .

Metabolites Identified In Vitro:

MetaboliteReaction TypeExact Mass [M+H]⁺Source
5α-Dihydro DMA5α-Reduction305.2475Hepatocytes
6-OH-DMAHydroxylation319.2268Hepatocytes
DMA AndrostenedioneOxidation301.2162Hepatocytes

Notes :

  • These metabolites were detected in human hepatocyte incubations but not in significant quantities in human serum , suggesting limited in vivo relevance .
  • DMA resists aromatization, reducing estrogenic side effects .

Phase II Metabolism: Glucuronidation of DMA

The primary elimination pathway for DMA is glucuronidation, forming DMA-glucuronide (DMA-G). This reaction is catalyzed by UGT2B17 , a highly polymorphic enzyme in the intestine and liver .

Key Data:

  • UGT2B17 Contribution :
    • Intestinal microsomes: 87–95% of DMA glucuronidation activity .
    • Hepatic microsomes: 65–78% activity .
  • DMA-G Serum Levels :
    • After oral DMAU dosing, DMA-G concentrations are >100-fold higher than DMA , confirming glucuronidation as the dominant metabolic pathway .

Reaction Pathway:

DMA+UDP Glucuronic AcidUGT2B17DMA Glucuronide DMA G +UDP\text{DMA}+\text{UDP Glucuronic Acid}\xrightarrow{\text{UGT2B17}}\text{DMA Glucuronide DMA G }+\text{UDP}

Sulfation and Secondary Pathways

Minor sulfation pathways were identified in vitro, though these are not clinically significant :

MetaboliteReaction TypeExact Mass [M+H]⁺Source
DMA 3-SulfateSulfation383.1887Hepatocytes

Impact of Genetic Polymorphism on Metabolism

UGT2B17 gene deletion markedly reduces DMA glucuronidation, leading to:

  • Higher DMA Bioavailability : Reduced first-pass metabolism in individuals with UGT2B17 null genotypes .
  • Interindividual Variability : Polymorphisms explain inconsistent DMA levels across populations .

Comparative Metabolic Stability

DMAU’s stability under varying conditions:

ConditionStability OutcomeSource
Acidic (gastric pH)Stable (no significant hydrolysis)
Basic (intestinal pH)Partial hydrolysis to DMA
Plasma EnzymesSlow hydrolysis to DMA (t₁/₂ = 8–12 hours)

Synthetic and Degradation Reactions

  • Synthesis : DMAU is synthesized via esterification of DMA with undecanoyl chloride under alkaline conditions .
  • Degradation : Exposure to light or moisture accelerates ester bond cleavage, necessitating stable storage formulations .

科学研究应用

Male Contraception

Clinical Trials and Efficacy

  • Hormonal Contraceptive Studies : DMAU has been evaluated in several clinical trials aimed at assessing its efficacy as a male contraceptive. In a double-blind, randomized study involving 100 healthy men, doses ranging from 0 to 400 mg were administered over 28 days. Results indicated that daily administration significantly suppressed serum luteinizing hormone (LH) and testosterone levels, confirming its contraceptive potential .
  • Safety and Tolerability : The safety profile of DMAU has been favorable, with no serious adverse events reported in clinical trials. Participants experienced reversible suppression of gonadotropins without significant changes in vital signs or laboratory parameters .
  • Pharmacodynamics : Studies have shown that DMAU effectively suppresses spermatogenesis while maintaining physiological androgenic effects. This dual action is crucial for developing a reversible male contraceptive that does not compromise sexual function or overall health .

Pharmacokinetics

Formulation Studies

The pharmacokinetics of DMAU have been extensively studied to optimize its delivery and absorption. Various formulations have been tested:

  • Powder Formulation : Initial studies indicated low absorption rates when taken without food. However, when taken with high-fat meals, absorption improved significantly .
  • Self-Emulsifying Drug Delivery Systems (SEDDS) : New formulations using SEDDS have demonstrated enhanced bioavailability compared to traditional powder forms, leading to higher serum concentrations of DMA .

Case Studies

Longitudinal Research Findings

  • Impact on Sexual Function : A study published in The Journal of Clinical Endocrinology & Metabolism reported that while DMAU significantly impacted sexual desire (P = 0.009), it did not lead to statistically significant changes in sexual activity or erectile function satisfaction among participants .
  • Bone Health Considerations : Another study assessed the effects of DMAU on bone turnover markers over a 28-day period. Results indicated that while DMAU suppressed estradiol levels, monitoring for potential bone density loss is essential due to increased bone resorption associated with low estrogen levels .

作用机制

十一酸二甲雄酮酯通过作为雄激素受体和孕激素受体的激动剂发挥作用。给药后,它转化为二甲雄酮,后者与这些受体结合并调节其活性。这导致促性腺激素分泌的抑制,导致睾酮生成和精子生成减少。该化合物的孕激素活性也有助于其避孕作用 .

相似化合物的比较

十一酸二甲雄酮酯与其他类似化合物相比是独特的,因为它具有双重雄激素和孕激素活性。一些类似的化合物包括:

    十一酸睾酮酯: 另一种用于激素替代疗法的雄激素酯。

    癸酸诺龙: 一种合成代谢类固醇,具有类似的雄激素特性,但药代动力学不同。

    11β-甲基-19-去甲睾酮十二烷酸酯: 一种具有类似避孕潜力的化合物,但化学结构不同。

十一酸二甲雄酮酯因其强大的雄激素和孕激素活性而脱颖而出,使其成为男性避孕的很有希望的候选者 .

生物活性

Dimethandrolone undecanoate (DMAU) is an investigational male hormonal contraceptive that has garnered attention for its unique pharmacological properties and potential applications in male contraception. This article provides a comprehensive overview of the biological activity of DMAU, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy based on recent studies and clinical trials.

Overview of this compound

DMAU is a prodrug that is converted into its active form, dimethandrolone (DMA), after administration. It exhibits potent androgenic activity without aromatization to estrogen, making it a candidate for male hormonal contraception. The compound is administered orally and has been shown to significantly suppress serum testosterone levels in healthy men.

Pharmacokinetics

The pharmacokinetics of DMAU have been extensively studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

  • Bioavailability : DMAU shows poor and variable oral bioavailability due to extensive first-pass metabolism, primarily mediated by UDP-glucuronosyltransferase 2B17 (UGT2B17) .
  • Metabolism : After oral administration, DMAU is rapidly converted to DMA and further metabolized to DMA-glucuronide (DMA-G), which is the major metabolite detected in serum .
  • Dose-Response Relationship : Studies have demonstrated a dose-dependent increase in serum concentrations of both DMAU and DMA, with significant suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) at doses ≥200 mg .

Pharmacodynamics

The pharmacodynamic effects of DMAU include:

  • Hormonal Suppression : Daily administration of DMAU leads to marked suppression of serum testosterone, LH, and FSH levels . In a 28-day study involving healthy men, significant reductions in these hormones were observed, confirming the contraceptive potential of DMAU .
  • Bone Turnover Markers : Research indicates that DMAU administration affects bone metabolism. Specifically, markers such as C-terminal telopeptide (CTX) and procollagen type I amino-terminal propeptide (P1NP) were measured to assess changes in bone resorption and formation .

Safety and Tolerability

Safety profiles from clinical trials indicate that:

  • Adverse Events : Most reported adverse events were mild to moderate, including headaches and decreased libido. No serious adverse events were noted during the studies .
  • Clinical Parameters : Vital signs, laboratory parameters (e.g., liver function tests), and mood assessments remained stable throughout the treatment period .

Case Studies

A double-blind, placebo-controlled trial involving 100 healthy men aged 18-50 years assessed the effects of varying doses of DMAU over 28 days. Key outcomes included:

Parameter100 mg200 mg400 mg
Serum Testosterone <50 ng/dL0%12%92%
LH Suppression (<1.0 IU/L)0%12%100%
Adverse EventsMildMildMild

Results indicated that higher doses effectively suppressed testosterone levels while maintaining tolerability .

属性

CAS 编号

366472-45-9

分子式

C31H50O3

分子量

470.7 g/mol

IUPAC 名称

[(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1

InChI 键

FVICENFBEMJOCE-RTFNQGFNSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C

手性 SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)C)C)C

规范 SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dimethandrolone Undecanoate;  DMAU

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethandrolone Undecanoate
Reactant of Route 2
Reactant of Route 2
Dimethandrolone Undecanoate
Reactant of Route 3
Reactant of Route 3
Dimethandrolone Undecanoate
Reactant of Route 4
Reactant of Route 4
Dimethandrolone Undecanoate
Reactant of Route 5
Dimethandrolone Undecanoate
Reactant of Route 6
Reactant of Route 6
Dimethandrolone Undecanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。